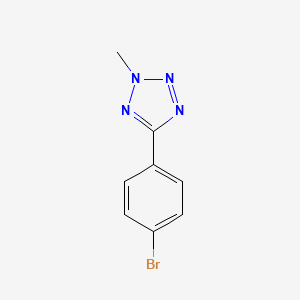

2-Methyl-5-(4-bromophenyl)tetrazole

Overview

Description

“2-Methyl-5-(4-bromophenyl)tetrazole” is a chemical compound that is an intermediate in the synthesis of Losartan and Valsartan . It has found application as a fluorescent probe to identify DNA damage .

Synthesis Analysis

The synthesis of tetrazole derivatives has attracted much attention in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Acidification of the aqueous layer with 1N HCl and collection of the precipitate by suction filtration produced the crude product .

Chemical Reactions Analysis

Tetrazoles exhibit multiple reactivity . They undergo reactions with active metals and produce new compounds which are explosives to shocks . They also involve exothermic reactions with reducing agents .

Physical and Chemical Properties Analysis

Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

Scientific Research Applications

Covalent Hydration and Tetrazole Structure

2-Methyl-5-(4-bromophenyl)tetrazole is involved in studies focusing on covalent hydration in tetrazoloquinazoline series. Golomolzin and Postovskii (1971) examined the structures resulting from the action of diazomethane on hydrated 5-methyl(phenyl)-9-bromotetrazoloquinazolines, confirming their structure as 5-(2-acylamino-5-bromophenyl)tetrazole (Golomolzin & Postovskii, 1971).

Corrosion Inhibition

Tetrazole derivatives, including those similar to this compound, have been studied for their role as corrosion inhibitors. Zucchi et al. (1996) explored their effectiveness in preventing copper corrosion in chloride solutions (Zucchi, Trabanelli, & Fonsati, 1996). Similarly, Tan et al. (2019) analyzed 5-phenyltetrazole derivatives, including 5-(4-Bromophenyl)-2H-Tetrazole, for copper corrosion inhibition in sulfuric acid medium, using experimental and DFT methods (Tan et al., 2019).

Color Tuning in Iridium Complexes

Stagni et al. (2008) reported on the synthesis and characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes with tetrazolate chelate ligands. They noted that the nature of the tetrazolate ligand significantly affected the redox and emission properties of these complexes (Stagni et al., 2008).

Synthesis of Biphenyl Tetrazole

Wang, Sun, and Ru (2008) synthesized 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl, a compound structurally related to this compound. This compound is important in the Sartan family of drugs (Wang, Sun, & Ru, 2008).

Synthesis of Tetrazole Derivatives

Lee, Ryu, and Lee (2017) reported on the synthesis of tetrazole derivatives, highlighting the versatility of tetrazole chemistry in producing various compounds (Lee, Ryu, & Lee, 2017).

Tetrazoles in Medicinal Chemistry

Kamble et al. (2017) designed and synthesized tetrazole derivatives, including those structurally similar to this compound, for pharmacological analysis. They assessed these compounds for various biological activities, including angiotensin converting enzyme inhibition and anti-inflammatory properties (Kamble et al., 2017).

Mechanism of Action

Target of Action

Tetrazoles, in general, are known to interact with various biological targets due to their ability to mimic the carboxylic acid functional group . This property allows them to bind with high affinity to multiple receptors, which can be beneficial in the development of biologically active substances .

Mode of Action

Tetrazoles are known to exhibit multiple reactivity due to their specific thermochemical properties . They can act as acids and bases, and also have the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids . This allows them to interact with their targets in various ways, leading to different biological effects.

Biochemical Pathways

Tetrazoles are known to have a wide range of biological activities, including antibacterial, anti-allergic, anti-inflammatory, angiotensin ii antagonists, etc . These activities suggest that they may affect various biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that they may have favorable ADME properties that enhance their bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific biological target and the context of its action.

Action Environment

The chemical properties of tetrazoles suggest that they may react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH and the presence of oxidizing agents in its environment.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Tetrazoles, the class of compounds to which it belongs, are known to exhibit diverse biological activities . They can act as metabolism-resistant isosteric replacements for carboxylic acids, making them useful in medicinal chemistry

Cellular Effects

Related tetrazole compounds have been reported to exhibit cytotoxic activity on human tumor cell lines

Molecular Mechanism

Tetrazoles are known to have the ability to act as acids and bases, and also to undergo prototropic annular tautomerism These properties could potentially influence the compound’s interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , which could potentially influence the compound’s involvement in metabolic pathways.

Properties

IUPAC Name |

5-(4-bromophenyl)-2-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFCGKXMOYLYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

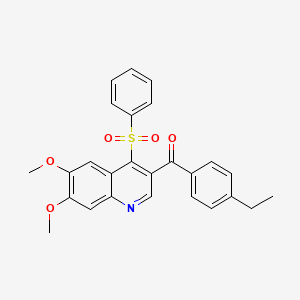

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2371420.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371433.png)

![6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371435.png)

![Ethyl 2-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2371438.png)

![N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371441.png)

![(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2371442.png)